Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate

描述

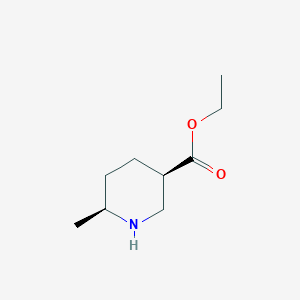

Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate is a chiral piperidine derivative characterized by an ethyl ester group at position 3 and a methyl substituent at position 6, with defined (3R,6S) stereochemistry. Its molecular formula is C₉H₁₇NO₂ (molecular weight: 187.24 g/mol). Piperidine derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in alkaloid synthesis and modulators of biological targets .

属性

IUPAC Name |

ethyl (3R,6S)-6-methylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-7(2)10-6-8/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSHUSWRSXUWCO-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(NC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H](NC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate typically involves several steps starting from readily available precursors. One common method involves the use of D-glutamine as a starting material, which undergoes a series of reactions including Boc protection, catalytic hydrogenation, and benzyl protection . The reaction conditions often involve solvents like ethanol, methanol, and dichloromethane, with purification steps using ethyl acetate and hexane .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs. Techniques such as catalytic hydrogenation and chiral resolution are employed to ensure the desired stereochemistry is achieved. The use of scalable solvents and reagents is crucial for industrial applications .

化学反应分析

Types of Reactions

Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidines .

科学研究应用

Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

Medicine: The compound is explored for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.

Industry: It is used in the synthesis of various industrial chemicals and materials.

作用机制

The mechanism of action of Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The exact pathways depend on the specific application and target .

相似化合物的比较

Structural Isomers and Analogs

(a) Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate

- Structure : Contains a fused 1,6-naphthyridine ring system with an ethyl ester at position 6 and a ketone at position 2.

- Synthesis: Prepared via hydrogenation of ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate using Raney nickel, yielding diastereomers (1-1 and 1-2) with distinct NMR profiles .

- Molecular Weight : 227.14 g/mol (C₁₄H₁₉N₂O₃).

(b) Methyl Piperidine-3-Carboxylate Derivatives

- Examples : Methyl piperidine-3-carboxylate hydrochloride, methyl 6-methylpiperidine-3-carboxylate.

- Key Differences : Methyl esters (vs. ethyl) reduce steric bulk and lipophilicity. The absence of a 6-methyl group in some analogs (e.g., methyl piperidine-3-carboxylate) simplifies the structure.

- Biological Activity : Methyl piperidine-3-carboxylate hydrochloride enhances RNA methylation activity by 1.2-fold via the METTL3/METTL14/WTAP complex, suggesting esterified piperidines may modulate epigenetic pathways .

Stereochemical Variants

(a) (3R,4R)-Ethyl 4-Methylpiperidine-3-Carboxylate

- Structure : Features a 4-methyl group and (3R,4R) stereochemistry.

- Key Differences: The methyl substituent at position 4 (vs.

- Synthesis : Prepared via reflux with tert-butylamine, highlighting divergent synthetic routes compared to the target compound’s stereoselective methods .

(b) (3R,6S)-rel-Methyl 6-Methylpiperidine-3-Carboxylate

- Structure : Methyl ester analog with identical stereochemistry to the target compound.

- Key Differences : The methyl ester reduces molecular weight (157.21 g/mol vs. 187.24 g/mol) and may influence pharmacokinetics (e.g., faster hydrolysis).

- Applications : Used in chiral pool synthesis, underscoring the importance of stereochemistry in bioactive molecule design .

Functional Group Modifications

(a) Ethyl 1-Methyl-6-(Trifluoromethyl)piperidine-3-Carboxylate

- Structure : Incorporates a trifluoromethyl group at position 4.

- Key Differences : The electron-withdrawing CF₃ group enhances metabolic stability and alters electronic properties compared to the methyl group in the target compound.

- Applications : Fluorinated analogs are prioritized in drug discovery for improved bioavailability .

(b) Ethyl (3R,4R)-3-Hydroxypiperidine-4-Carboxylate

- Structure : Hydroxyl group at position 3 and ethyl ester at position 4.

生物活性

Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C9H17NO2

- Molecular Weight : 171.24 g/mol

- CAS Number : 5166-67-6

The compound features a piperidine ring with a carboxylate group, which is crucial for its biological activity. Its stereochemistry contributes to its interaction with biological targets, influencing both efficacy and potency.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity . For instance, studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics . The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antiviral Activity

The compound has also been explored for its antiviral properties . Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other piperidine derivatives . This opens avenues for further research into its use as a therapeutic agent against viral infections.

Neurological Applications

This compound is being investigated for its potential in treating neurological disorders. Its ability to modulate neurotransmitter systems could make it a candidate for managing conditions such as anxiety and depression . The compound's interaction with specific receptors in the brain is a key area of research.

The biological activity of this compound primarily involves:

- Binding to Enzymes/Receptors : The compound can bind to various enzymes or receptors, altering their activity through non-covalent interactions such as hydrogen bonding and hydrophobic effects .

- Modulation of Signaling Pathways : By interacting with specific pathways, it may influence cellular responses related to inflammation or infection .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .

Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological properties, researchers assessed the effects of this compound on anxiety-like behaviors in rodent models. The compound demonstrated anxiolytic effects comparable to standard treatments like diazepam . Behavioral assays indicated reduced time spent in the open arms of an elevated plus maze.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, antiviral | Specific stereochemistry affecting activity |

| Methyl (3S,6R)-6-methylpiperidine-3-carboxylate | Limited antimicrobial properties | Different stereochemistry alters interactions |

| Ethyl (3R,6S)-6-ethoxyoxazinane-3-carboxylate | Potentially lower bioavailability | Variations in side chains influence solubility |

常见问题

Basic Research Questions

Q. What are the key synthetic routes for Ethyl (3R,6S)-6-methylpiperidine-3-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The compound can be synthesized via stereoselective strategies such as Grignard reactions, hydrogenation, and cascade cyclization. For example, diastereoselective synthesis of similar piperidine alkaloids involves α-aminobutyrate ring-opening followed by reductive amination, achieving high stereochemical fidelity . Reaction conditions (e.g., solvent, temperature, catalysts) critically impact stereoselectivity. In related syntheses, magnesium bromide in acetonitrile at 55°C improved yields to 97%, while tert-butylamine in toluene at 60°C enhanced regioselectivity .

Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic techniques?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, NOESY) with chiral high-performance liquid chromatography (HPLC). For instance, H-NMR coupling constants and NOE correlations can differentiate axial/equatorial substituents in piperidine rings . X-ray crystallography of intermediates or derivatives (e.g., tert-butoxycarbonyl-protected analogs) provides definitive stereochemical assignments .

Q. What are the recommended handling and storage protocols for this compound to ensure stability during experimental procedures?

- Methodology : Store in airtight containers under inert gas (N or Ar) at 2–8°C in a well-ventilated, dark environment. Avoid exposure to moisture, heat (>40°C), and flames due to ester group sensitivity . Use nitrile gloves, safety goggles, and fume hoods during handling. In case of skin contact, wash immediately with soap and water; for spills, neutralize with dry sand or vermiculite .

Advanced Research Questions

Q. How can researchers optimize the diastereoselectivity in the synthesis of Ethyl (3R,6S)-6-methylpiepridine-3-carboxylate using asymmetric catalysis?

- Methodology : Employ chiral auxiliaries or catalysts (e.g., Evans oxazolidinones, Sharpless epoxidation ligands) during key steps like cyclization or reductive amination. For example, Grignard reactions with enantiopure substrates (e.g., (S)-chloroacetaldehyde) achieved >95% diastereomeric excess in similar piperidine syntheses . Kinetic resolution via enzymatic catalysis (lipases or esterases) may further enhance selectivity .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

- Methodology : Cross-validate density functional theory (DFT) calculations (e.g., Gibbs free energy profiles for transition states) with experimental kinetic studies. For instance, discrepancies in ring-opening reactions can be addressed by adjusting solvation models or entropy corrections in simulations . Use high-throughput screening to test competing mechanistic hypotheses under varied conditions (pH, solvent polarity) .

Q. How can in vitro metabolic stability assays be designed to evaluate this compound for potential pharmacological applications?

- Methodology : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Measure cytochrome P450 (CYP) isoform-specific metabolism using selective inhibitors (e.g., ketoconazole for CYP3A4). For hydrolytic stability, simulate gastrointestinal conditions with pepsin (pH 2) or pancreatin (pH 6.8) . Compare half-life () and intrinsic clearance (CL) to established prodrugs (e.g., oseltamivir intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。